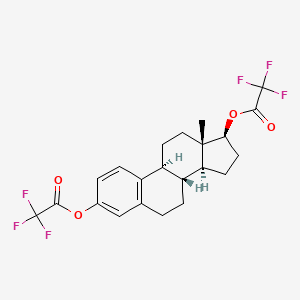

Estradiol, bis(trifluoroacetate)

Description

BenchChem offers high-quality Estradiol, bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Estradiol, bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1549-15-1 |

|---|---|

Molecular Formula |

C22H22F6O4 |

Molecular Weight |

464.404 |

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-(2,2,2-trifluoroacetyl)oxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C22H22F6O4/c1-20-9-8-14-13-5-3-12(31-18(29)21(23,24)25)10-11(13)2-4-15(14)16(20)6-7-17(20)32-19(30)22(26,27)28/h3,5,10,14-17H,2,4,6-9H2,1H3/t14-,15-,16+,17+,20+/m1/s1 |

InChI Key |

GBPADILCVOCPSX-BAPGRXHISA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)C(F)(F)F)CCC4=C3C=CC(=C4)OC(=O)C(F)(F)F |

Synonyms |

Estra-1,3,5(10)-triene-3,17β-diol bis(trifluoroacetate) |

Origin of Product |

United States |

Analysis of Low Concentration Samples:derivatization is Often Indispensable when Measuring the Very Low Physiological Concentrations of Estrogens Found in Certain Populations. These Include:

Postmenopausal Women: After menopause, estradiol (B170435) levels drop significantly, often to sub-picomolar ranges. nih.govresearchgate.net

Men and Children: Circulating estrogen levels in males and pre-pubertal children are naturally very low. nih.govnih.gov Accurate measurement in these groups is crucial for studies on bone health, development, and various endocrine disorders.

Patients on Aromatase Inhibitor Therapy: In breast cancer research and treatment, patients receiving aromatase inhibitors have their estrogen production suppressed to extremely low levels. oup.combohrium.com Monitoring the effectiveness of this therapy requires methods with ultra-low limits of quantification that are often only achievable through derivatization. oup.com

Limited Sample Availability:in Preclinical and Clinical Research, the Volume of Biological Sample That Can Be Obtained is Often Restricted.

Pediatric Research: Obtaining large blood volumes from infants and children is not feasible or ethical.

Small Animal Studies: Research using mice or rats, which are common models for endocrine studies, yields very small volumes of plasma or serum.

Microdissected Tissue Analysis: When studying local estrogen production in specific tissues (e.g., brain, fat), the sample size can be in the range of milligrams. eneuro.org In such cases, the high sensitivity afforded by derivatization is necessary to detect and quantify the minute amounts of analyte present. eneuro.org

Overcoming Matrix Effects and Enhancing Specificity:biological Matrices Like Plasma and Serum Are Incredibly Complex.

Improved Specificity: Some derivatization strategies, such as those using DMIS or FMP-TS, are designed to produce unique, analyte-specific fragment ions during MS/MS analysis. nih.govacs.org This is a significant advantage over underivatized analysis or derivatization with reagents like dansyl chloride, where the most abundant fragment ion may come from the derivatizing tag itself, potentially compromising specificity in a complex matrix. oup.comnih.gov

Mitigating Ion Suppression: By shifting the analyte to a different region of the chromatogram and enhancing its ionization, derivatization can help move it away from co-eluting matrix components that might otherwise suppress its signal, leading to more accurate and reliable quantification.

Interactive Table: Research Scenarios Requiring Derivatization

| Research Scenario | Rationale for Derivatization | Key Compound(s) | Typical Concentration Range | Key References |

| Postmenopausal Health Studies | Extremely low circulating estrogen levels require maximum sensitivity. | Estradiol (B170435), Estrone (B1671321) | < 10 pg/mL | nih.govresearchgate.net |

| Pediatric Endocrinology | Low physiological concentrations combined with limited sample volumes. | Estradiol, Estrone | Low pg/mL | oup.comacs.org |

| Male Endocrinology | Low physiological concentrations of estrogens. | Estradiol | Low pg/mL | nih.govnih.gov |

| Aromatase Inhibitor Monitoring | Monitoring therapeutic suppression of estrogen to ultra-low levels. | Estradiol, Estrone | < 5 pg/mL | oup.combohrium.com |

| Neuroscience (Microdissected Brain Tissue) | Minute sample mass necessitates extreme analytical sensitivity. | Estradiol, Estrone | pg/mg of tissue | eneuro.org |

Method Development and Validation in Analytical Research Using Estradiol Bis Trifluoroacetate

Sample Preparation and Extraction Techniques for Estrogens Pre-Derivatization

Effective sample preparation is a critical first step to isolate estrogens from complex matrices and remove interfering substances before derivatization and analysis. The choice of extraction technique depends on the nature of the sample (e.g., serum, urine, water) and the target analytes.

Solid-Phase Extraction (SPE) Protocols for Diverse Matrices

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of estrogens from various samples, including biological fluids and environmental waters. nih.govnih.gov The principle of SPE involves passing a liquid sample through a solid sorbent that retains the analytes of interest, while allowing interfering compounds to pass through. The retained analytes are then eluted with a small volume of a suitable solvent.

Commonly used SPE sorbents for estrogen analysis include C18-bonded silica (B1680970) and polymeric materials like Oasis HLB. nih.gov C18 sorbents are hydrophobic and effectively retain nonpolar compounds like estrogens from aqueous matrices. Polymeric sorbents often offer a wider pH stability range and can provide different selectivity. For instance, Oasis MCX cartridges, which have mixed-mode cation-exchange properties, have been successfully used for the extraction of estrogens from human plasma and serum. nih.gov

The general SPE protocol involves conditioning the cartridge with a solvent like methanol (B129727), followed by equilibration with water. nih.govfrontiersin.org The sample is then loaded onto the cartridge. After loading, a washing step with a weak solvent or a mixture of solvents (e.g., methanol-water) is performed to remove polar interferences. nih.gov Finally, the estrogens are eluted with a stronger organic solvent such as methanol or dichloromethane (B109758). nih.govbiotage.com The choice of elution solvent is critical for achieving high recovery of the target analytes. For example, in the analysis of estrone (B1671321) and estradiol (B170435) in human serum, dichloromethane was found to provide excellent recoveries. biotage.com

Some advanced SPE methods incorporate on-line derivatization, where the derivatizing agent is passed through the SPE cartridge after the analytes have been retained. This approach can streamline the analytical workflow and improve sensitivity. nih.gov

Table 1: Comparison of SPE Protocols for Estrogen Analysis

| Sorbent Type | Sample Matrix | Elution Solvent | Key Findings | Reference |

| Oasis HLB | Sewage Influent/Effluent | Acetonitrile-water-formic acid | On-line derivatization with dansyl chloride on the SPE column achieved low limits of quantification (1 ng/L) with a small sample volume (1 mL). | nih.gov |

| C18 | Brain Tissue | 90% Methanol | A combined liquid-liquid extraction followed by SPE was necessary to improve recovery and reduce interference in enzyme immunoassays. | frontiersin.org |

| Oasis MCX | Human Plasma/Serum | Methanol | Effective for extracting estrogens prior to derivatization with FMP-TS for LC-MS/MS analysis. | nih.gov |

| AFFINIMIP® SPE Estrogens | Water, Plasma, Serum | Methanol | Selective molecularly imprinted polymer cartridges for clean-up and concentration of natural and synthetic estrogens. | affinisep.com |

Liquid-Liquid Extraction (LLE) Approaches for Sample Clean-up

Liquid-liquid extraction (LLE) is a traditional and cost-effective method for extracting estrogens from aqueous samples based on their differential solubility in two immiscible liquid phases. nih.govresearchgate.net In this technique, an organic solvent that is immiscible with water is used to extract the relatively nonpolar estrogens from the aqueous sample matrix.

A variety of organic solvents have been employed for the LLE of estrogens, including diethyl ether, methyl tert-butyl ether (MTBE), and dichloromethane. nih.govbiotage.com The choice of solvent is crucial and affects the extraction efficiency and the cleanliness of the final extract. For instance, while hexane (B92381) showed low recovery for estradiol and estrone, dichloromethane demonstrated excellent recoveries. biotage.com

The basic LLE procedure involves mixing the sample with the extraction solvent, followed by vigorous shaking to facilitate the transfer of the analytes into the organic phase. The two phases are then separated, and the organic layer containing the estrogens is collected. This process is often repeated to maximize recovery. frontiersin.org After extraction, the organic solvent is typically evaporated to dryness, and the residue is reconstituted in a suitable solvent for derivatization and analysis. frontiersin.org

A variation of LLE is salting-out assisted liquid-liquid extraction (SALLE), which is particularly useful for extracting polar analytes. In SALLE, a high concentration of salt is added to the aqueous sample, which reduces the solubility of the analytes and the miscibility of a water-miscible organic solvent (like acetonitrile), thereby promoting the transfer of the analytes into the organic phase. analchemres.org

Enzymatic Hydrolysis Strategies for Conjugated Estrogens in Research Samples

In many biological samples, particularly urine, estrogens are present as water-soluble glucuronide and sulfate (B86663) conjugates. nih.govnih.gov To measure the total estrogen concentration, these conjugates must first be cleaved to release the free estrogen. This is typically achieved through enzymatic hydrolysis using enzymes like β-glucuronidase and arylsulfatase. affinisep.comnih.gov

The hydrolysis step is usually performed before the extraction process. The sample is incubated with the enzyme(s) under optimized conditions of pH and temperature to ensure complete cleavage of the conjugates. affinisep.comnih.gov For example, hydrolysis of serum samples with β-glucuronidase is often carried out overnight at 37°C. affinisep.com The efficiency of different hydrolysis methods, including enzymatic hydrolysis, acid solvolysis, and ammonolysis, has been compared, with enzymatic methods often providing higher yields of free estrogens. nih.govoup.com

It is important to note that the efficiency of enzymatic hydrolysis can be influenced by the presence of inhibitors in the sample matrix. Therefore, careful optimization and validation of the hydrolysis step are necessary for accurate quantification of total estrogens. oup.com

Optimization of Derivatization Conditions for Quantitative Analysis of Estradiol Bis(trifluoroacetate)

The conversion of estradiol to its bis(trifluoroacetate) derivative significantly improves its volatility and thermal stability, making it more amenable to GC-MS analysis. This derivatization involves the reaction of the phenolic and alcoholic hydroxyl groups of estradiol with a trifluoroacetylating agent, typically trifluoroacetic anhydride (B1165640) (TFAA). The optimization of the reaction conditions is crucial to ensure complete and reproducible derivatization for accurate quantitative analysis.

Systematic Study of Reagent Concentration, Reaction Temperature, and Time

The efficiency of the derivatization reaction is influenced by several factors, including the concentration of the derivatizing reagent, the reaction temperature, and the reaction time. A systematic study of these parameters is essential to establish the optimal conditions for the formation of estradiol bis(trifluoroacetate).

Reagent Concentration: A sufficient excess of the derivatizing reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used for silylation, is necessary to drive the reaction to completion. researchgate.net However, an excessive amount can sometimes lead to the formation of byproducts or interfere with the analysis. The optimal concentration needs to be determined experimentally.

Reaction Temperature: The reaction temperature plays a significant role in the derivatization kinetics. While some derivatization reactions can proceed at room temperature, heating is often employed to accelerate the reaction and ensure completeness. nih.gov For instance, derivatization with BSTFA is commonly performed at temperatures ranging from 60°C to 80°C. researchgate.net However, excessively high temperatures can lead to the degradation of the analyte or the derivatizing reagent. nih.gov

Reaction Time: The reaction time must be sufficient for the derivatization to go to completion. Incomplete derivatization will result in underestimation of the analyte concentration. The optimal reaction time is typically determined by analyzing samples at different time points until a plateau in the derivative peak area is reached. Reaction times can range from minutes to hours depending on the reagent and temperature. affinisep.comnih.gov For example, derivatization with BSTFA is often carried out for 30 to 60 minutes. affinisep.com

Evaluation of Catalytic Enhancements for Complete Derivatization

To enhance the rate and completeness of the derivatization reaction, catalysts are often employed. These catalysts can facilitate the reaction by activating either the analyte or the derivatizing reagent.

For silylation reactions, a small amount of a catalyst like trimethylchlorosilane (TMCS) is often added to the BSTFA reagent. affinisep.com TMCS helps to overcome steric hindrance and promotes the derivatization of less reactive hydroxyl groups.

In the context of trifluoroacetylation, a base catalyst is typically used. Pyridine is a commonly used catalyst in the derivatization of steroids with TFAA. It acts as a nucleophilic catalyst and also serves as a scavenger for the trifluoroacetic acid byproduct, driving the reaction equilibrium towards the formation of the derivative. The concentration of the catalyst also needs to be optimized to achieve the best results. Other tertiary amines, such as 4-dimethylaminopyridine (B28879) (DMAP), have also been shown to be effective catalysts in derivatization reactions. nih.gov

Analytical Performance Metrics: Calibration, Sensitivity, and Specificity

Establishment of Linear Dynamic Ranges and Calibration Curve Generation

A cornerstone of any quantitative analytical method is the establishment of a linear dynamic range, which defines the concentration range over which the instrumental response is directly proportional to the analyte concentration. For estradiol bis(trifluoroacetate), calibration curves are typically generated by analyzing a series of standard solutions at different concentrations.

The linearity of the method is assessed by plotting the peak area response against the corresponding concentration and is generally considered acceptable if the coefficient of determination (r²) is greater than 0.99. nih.govresearchgate.netmdpi.comlongdom.org For instance, in the analysis of 17β-estradiol, a linear range of 0.25-50 μg ml-1 has been demonstrated, yielding a correlation coefficient of 0.9972. globalresearchonline.net Another study focusing on various estrogens reported good linearity (r² > 0.995) over a range from the limit of quantification (LOQ) up to 40 ng/ml. nih.gov Similarly, methods for analyzing estrogen mimics have shown linear dynamic ranges from 0.25 to 200.0 µg/L. dphen1.com

The generation of a reliable calibration curve is fundamental for the accurate quantification of estradiol bis(trifluoroacetate) in unknown samples. These curves are typically prepared by spiking known amounts of estradiol standards into a matrix that is free of the analyte, such as charcoal-stripped serum or a buffer solution, followed by the derivatization process. nih.gov

| Analyte | Linear Range | Correlation Coefficient (r²) | Reference |

| 17β-Estradiol | 0.25-50 μg/ml | 0.9972 | globalresearchonline.net |

| Various Estrogens | LOQ - 40 ng/ml | > 0.995 | nih.gov |

| Estrogen Mimics | 0.25-200.0 µg/L | > 0.99 | dphen1.com |

| Ethinyl Estradiol | 0.75 - 4.53 ppm | 0.99973 | jocpr.com |

| Progesterone, Estrone, Estradiol, Estriol | 50% - 150% of nominal standard concentration | > 0.99 | longdom.org |

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, usually at an S/N ratio of 10. nih.gov

For estradiol analysis, the derivatization to its bis(trifluoroacetate) form, combined with sensitive detection techniques like GC-MS, allows for very low detection limits. Studies have reported LOQs for various estrogen derivatives to be in the range of 0.02 to 0.1 ng/ml. nih.gov Some highly sensitive methods can achieve even lower limits, with LOQs for estradiol reported to be as low as 2.5 pg/mL when using techniques like isotope dilution LC-MS/MS. researchgate.net The determination of these limits is crucial for applications requiring the measurement of trace levels of estradiol, such as in pediatric patients, postmenopausal women, and men. nih.gov

| Analyte/Method | LOD | LOQ | Reference |

| Various Estrogens (EOC-PFP derivatives) | S/N > 3 | 0.02 - 0.5 ng/ml | nih.gov |

| Estradiol (LC-MS/MS) | 0.6 pg (1 ng/L) | - | nih.gov |

| Estradiol (LC-MS/MS) | - | 2.5 pg/mL | researchgate.net |

| 21 Phytoestrogens (GC-MS) | 0.5 - 20 ng/mL | 1 - 50 ng/mL | researchgate.netmdpi.com |

| Estrogenic Chemicals (GC-MS) | - | 5 - 10 ng/L | researchgate.net |

Assessment and Mitigation of Matrix Effects and Endogenous Interferences

Biological samples are complex matrices containing numerous compounds that can interfere with the analysis of the target analyte. These interferences, known as matrix effects, can either suppress or enhance the signal of estradiol bis(trifluoroacetate), leading to inaccurate quantification. nih.govresearchgate.net Endogenous compounds that are structurally similar to estradiol can also cause interference. nih.gov

Several strategies are employed to assess and mitigate these effects. A common approach is to compare the slope of a calibration curve prepared in the biological matrix with that of a curve prepared in a pure solvent. nih.gov Significant differences indicate the presence of matrix effects.

To minimize these interferences, thorough sample preparation is essential. This often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the bulk of the matrix components. nih.govnih.gov The choice of derivatization agent itself can also enhance specificity. researchgate.net Furthermore, the use of highly selective analytical techniques such as tandem mass spectrometry (MS/MS) can significantly reduce interferences by monitoring specific fragmentation patterns of the analyte. nih.govnih.gov

Application of Stable Isotope-Labeled Internal Standards in Estradiol Bis(trifluoroacetate) Analysis

The use of stable isotope-labeled internal standards is a powerful tool for improving the accuracy and precision of quantitative mass spectrometry-based methods.

Selection and Utilization of Deuterated or ¹³C-Labeled Estradiol Internal Standards

Stable isotope-labeled internal standards are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). lumiprobe.comlumiprobe.com For estradiol analysis, commonly used internal standards include deuterated estradiol (e.g., estradiol-d3, estradiol-d4, or estradiol-d5) and ¹³C-labeled estradiol. researchgate.netlumiprobe.comcerilliant.comcaymanchem.com

These labeled standards are ideal because they have nearly identical chemical and physical properties to the unlabeled analyte. fda.gov This means they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for separate detection. Studies have shown no significant difference in quantification results when using either deuterium or ¹³C-labeled estradiol analogs, indicating that isotope exchange, a potential concern with deuterated compounds, is not a significant issue in these methods. researchgate.netnih.gov

Internal Standard Calibration for Correction of Extraction and Instrumental Variability

The primary advantage of using a stable isotope-labeled internal standard is its ability to correct for variations that can occur during sample preparation and analysis. lumiprobe.comfda.gov A known amount of the internal standard is added to every sample, including calibrators and quality controls, at the beginning of the workflow. fda.gov

Any loss of analyte during extraction, or fluctuations in instrument response, will affect the internal standard to the same extent as the native analyte. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized. This internal standard calibration method significantly improves the robustness, accuracy, and precision of the assay, making it the gold standard for quantitative analysis of estradiol and its derivatives in complex biological matrices. researchgate.netlumiprobe.com

Research Applications of Estradiol Bis Trifluoroacetate in Environmental and Biological Matrix Analysis

Quantification of Estrogens in Aquatic Environments

The presence of natural and synthetic estrogens in aquatic environments is a significant concern due to their endocrine-disrupting effects on wildlife at very low concentrations. mst.dk The analysis of these compounds in surface water, wastewater, and drinking water requires highly sensitive analytical methods. The conversion of estradiol (B170435) to its bis(trifluoroacetate) derivative is a key step in many GC-MS based methods designed for this purpose.

Researchers have developed robust methods for the determination of various estrogens, where estradiol is derivatized to Estradiol bis(trifluoroacetate) to improve its detectability. These methods often involve a solid-phase extraction (SPE) step to concentrate the analytes from large water sample volumes, followed by derivatization and GC-MS analysis. For instance, studies have successfully quantified estrogens in pharmacy wastewater and other aqueous samples, demonstrating the effectiveness of this derivatization strategy. researchgate.netnih.gov In some methodologies, trifluoroacetic anhydride (B1165640) is used for the acylation of estradiol, facilitating its analysis. researchgate.net

A study focusing on pharmacy wastewater developed a method using SPE followed by derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA), a related fluorinated derivatizing agent, and analysis by GC/MS. This method achieved low detection limits, ranging from 1.8 to 4.7 ng/L for various estrogens. nih.gov While this study used BSTFA, the principle of using a fluorinated derivative to enhance detection is similar to the use of trifluoroacetic anhydride. The recoveries for the estrogenic compounds in these samples were reported to be between 94.0 ± 2.9% and 101 ± 3.8%. nih.gov Another method for analyzing phenolic xenoestrogens in aquatic samples also mentions the use of trifluoroacetic anhydride for the acylation of 17β-estradiol. researchgate.net

The following table summarizes typical performance characteristics of methods utilizing derivatization for the analysis of estrogens in water samples.

| Analyte | Matrix | Method | Detection Limit (ng/L) | Recovery (%) |

| Estrone (B1671321) (E1) | Pharmacy Wastewater | SPE-GC/MS (with derivatization) | 1.8-4.7 | 94.0 ± 2.9 - 101 ± 3.8 |

| Estradiol (E2) | Pharmacy Wastewater | SPE-GC/MS (with derivatization) | 1.8-4.7 | 94.0 ± 2.9 - 101 ± 3.8 |

| Ethinylestradiol (EE2) | Pharmacy Wastewater | SPE-GC/MS (with derivatization) | 1.8-4.7 | 94.0 ± 2.9 - 101 ± 3.8 |

| Estriol (E3) | Pharmacy Wastewater | SPE-GC/MS (with derivatization) | 1.8-4.7 | 94.0 ± 2.9 - 101 ± 3.8 |

The study of the environmental fate of estrogens, including their transport and degradation, necessitates analytical methods capable of detecting trace concentrations. The derivatization of estradiol to Estradiol bis(trifluoroacetate) is instrumental in achieving the low detection limits required for such investigations. For example, research into the leaching of 17β-estradiol through soil columns to estimate its transport behavior relies on sensitive analytical techniques where derivatization can be a key component. The use of derivatizing agents like trifluoroacetic anhydride enhances the sensitivity of GC-MS analysis, allowing for the detection of estrogens at pg/mL levels. nih.gov

One method developed for the quantification of 17β-estradiol and its metabolite in plasma, which can be adapted for environmental samples, involved derivatization with trifluoroacetic anhydride and analysis by GC-MS/MS. nih.gov This method achieved a limit of detection (LOD) of 18.4 pg/mL for 17β-estradiol. nih.gov Such low detection limits are crucial for understanding the persistence and mobility of these compounds in the environment.

Analysis of Estrogens in Animal-Derived Samples and Food Matrices

The monitoring of estrogenic compounds in food is essential for ensuring food safety and for research into the dietary exposure to these substances. The formation of Estradiol bis(trifluoroacetate) facilitates the analysis of estradiol in complex food matrices like milk and meat.

Analytical methods have been developed for the simultaneous determination of natural and synthetic hormones in meat and fish products. These methods often employ GC-MS for detection, with derivatization being a critical step for achieving the required sensitivity and selectivity. A study on the determination of hormones in meat and fish products reported low limits of detection, ranging from 0.4 to 15 ng/kg, and good recoveries of 90-105%. mdpi.com While this study used a broad approach for various hormones, the principles are applicable to the specific analysis of estradiol via its trifluoroacetate (B77799) derivative.

Another study focused on the determination of phenolic environmental estrogens in blood samples, which is a matrix with similar complexity to some food products. This research highlighted the use of derivatization followed by GC/MS and achieved limits of quantification between 0.075 and 0.42 µg/L. researchgate.net

The following table presents findings from a study on the determination of hormones in various meat and fish products, which may involve derivatization techniques similar to the formation of Estradiol bis(trifluoroacetate) for analysis.

| Analyte | Food Matrix | Concentration Range (µg/kg) |

| 17β-estradiol | Beef | 0.17 - 0.55 |

| Estrone | Chicken Breast | 0.072 |

| Progesterone | Maricultured Fish | 0.13 - 0.46 |

| Testosterone | Beef and Pork Hamburger | 0.03 - 0.20 |

Phytoestrogens, plant-derived compounds with estrogenic activity, are also a subject of food research. Analytical methods for phytoestrogens often require a derivatization step to make them suitable for GC-MS analysis due to their polar and non-volatile nature. researchgate.net Techniques such as derivatization with silylating agents are common, and the principles of enhancing chromatographic performance are analogous to the formation of trifluoroacetate derivatives for steroidal estrogens. researchgate.net Research in this area has focused on developing methods for the isolation, quantification, and characterization of phytoestrogens and their metabolites in various food and biological samples. mdpi.com

Research Methodologies for Estrogen Profiling in Biological Research Samples

The profiling of estrogens in biological samples is crucial for understanding various physiological and pathological processes. The derivatization of estradiol to Estradiol bis(trifluoroacetate) is a key component of sensitive GC-MS/MS methods used for this purpose. A method for the quantification of 17β-estradiol and its metabolite, 2-methoxyestradiol (B1684026), in plasma utilized derivatization with trifluoroacetic anhydride. nih.gov This method, which employed a large volume injection technique, achieved a limit of detection of 18.4 pg/mL for 17β-estradiol and demonstrated good linearity and accuracy. nih.gov

Another approach for the analysis of estrone and estradiol in biological matrices involved derivatization with reagents such as pentafluorobenzylbromide followed by heptafluorobutyric acid anhydride to improve chromatographic behavior and sensitivity in negative chemical ionization (NCI) MS/MS. scispec.co.th This method was capable of detecting concentrations as low as 500 pg/mL from the biological matrix. scispec.co.th These methodologies underscore the importance of derivatization in achieving the high sensitivity required for estrogen profiling in clinical and research settings.

The following table summarizes the performance of a validated GC-MS/MS method for estrogen analysis in plasma following derivatization with trifluoroacetic anhydride. nih.gov

| Analyte | Matrix | Limit of Detection (LOD) (pg/mL) | Linear Range (ng/mL) | Intra-batch Accuracy (%) |

| 17β-estradiol (17-BE) | Plasma | 18.4 | 0.1 - 10 | 94.9 - 109.9 |

| 2-methoxyestradiol (2-MEOE) | Plasma | 5.5 | 0.1 - 10 | 99.9 - 104.5 |

Analysis in Serum, Plasma, and Urine for Methodological Development and Evaluation

The formation of Estradiol, bis(trifluoroacetate) is a cornerstone of various sensitive and specific GC-MS/MS methods developed for the quantification of 17β-estradiol (17-BE) and its metabolites in biological fluids like plasma. nih.gov Monitoring these steroids is crucial for diagnosing a range of endocrine diseases. nih.gov The derivatization with trifluoroacetic anhydride is a key step in sample preparation, following protein precipitation and solid-phase extraction (SPE), to ensure the steroids are suitable for GC-MS/MS analysis. nih.gov

One validated method for quantifying 17β-estradiol and its primary metabolite, 2-methoxyestradiol (2-MEOE), in plasma highlights the utility of this derivative. nih.gov In this study, the derivatization of the extracted steroids with trifluoroacetic anhydride was essential for achieving the required sensitivity and specificity. nih.gov The use of a large volume injection (10 μL) with a Programmed Temperature Vaporization (PTV) injector further enhanced method sensitivity. nih.gov Optimization of the ion trap mass spectrometer, specifically by increasing the damping gas flow, reduced ion fragmentation and significantly boosted the instrument's response. nih.gov This allowed for the acquisition of mass spectra with predominant molecular ions, which could then be used as precursor ions, thereby increasing the method's specificity. nih.gov The robust performance of this method underscores the importance of the bis(trifluoroacetate) derivative in clinical and diagnostic research. nih.gov

Table 1: Performance Characteristics of a GC-MS/MS Method for Estradiol and its Metabolite in Plasma Using Trifluoroacetate Derivatization

Data sourced from a study on the quantification of 17β-estradiol and 2-methoxyestradiol in plasma. nih.gov

Contribution to Steroidomics and Metabolite Profiling in Basic and Translational Research

Steroidomics, the comprehensive analysis of steroids and their metabolites in biological systems, heavily relies on powerful analytical techniques like GC-MS. nih.govmdpi.com Derivatization is an indispensable step in GC-MS-based steroid profiling to improve the volatility, thermal stability, and chromatographic performance of steroid hormones. nih.gov The conversion of estradiol and its various metabolites into their bis(trifluoroacetate) forms facilitates their inclusion in broad steroid profiling panels.

The use of trifluoroacetic anhydride offers a reliable method for derivatizing the hydroxyl groups characteristic of estrogens and their metabolites. nih.gov This allows for the simultaneous analysis of multiple estrogenic compounds in a single chromatographic run, which is essential for obtaining a comprehensive snapshot of the steroid metabolome. By enabling the robust analysis of these compounds, the formation of trifluoroacetate derivatives contributes to a better understanding of the complex metabolic pathways of steroids. nih.gov This is critical in translational research, where identifying alterations in steroid profiles can provide insights into the pathophysiology of various diseases, including different types of cancer. mdpi.com For example, pathway enrichment analysis in cancer research has shown that estrogen metabolism is significantly altered, highlighting the need for analytical methods that can accurately profile these compounds. mdpi.com

Enabling Research into Low-Abundance Estrogenic Compounds and Their Metabolic Pathways

A significant challenge in endocrinology and environmental science is the accurate measurement of very low concentrations of estrogenic compounds. nih.govnih.gov In biological systems, estradiol levels can be extremely low (in the pg/mL range), particularly in certain populations such as postmenopausal women, men, and children. nih.govnih.gov Similarly, in environmental water samples, estrogen concentrations can be at trace levels (ng/L). nih.gov

The derivatization of estradiol to Estradiol, bis(trifluoroacetate) is particularly advantageous for trace analysis. mdpi.com The resulting derivative exhibits superior chromatographic properties and significantly enhanced detection sensitivity compared to other derivatives, such as the more commonly used trimethylsilyl (B98337) (TMS) ethers. mdpi.com A study on the analysis of stera-3β,5α,6β-triols, which are tracers of sterol autoxidation, demonstrated that trifluoroacetate derivatives are much more suitable for analyzing trace amounts in complex samples. mdpi.com This is due to the higher specificity of their Multiple Reaction Monitoring (MRM) transitions in GC-MS/MS analysis. mdpi.com The limit of detection for a trifluoroacetylated sterol derivative in MRM mode was found to be 0.78 pg, a substantial improvement over the 0.62 ng achievable for the corresponding disilylated derivative in selected ion monitoring (SIM) mode. mdpi.com This enhanced sensitivity, made possible by trifluoroacetylation, allows researchers to investigate the metabolic pathways of low-abundance estrogens and to detect trace levels of estrogenic contaminants in environmental matrices, which would otherwise be undetectable. mdpi.comresearchgate.net

Comparative Analysis of Derivatization Strategies for Estrogen Research

Comparison with Trimethylsilyl (B98337) (TMS) Derivatives (e.g., BSTFA, MSTFA)

The derivatization of estradiol (B170435) and other estrogens is a critical step to improve their volatility and thermal stability for GC-MS analysis. Trimethylsilyl (TMS) derivatives, formed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are a common choice. nih.goveiu.edu

Comparative Evaluation of Volatility, Thermal Stability, and Fragmentation Patterns

Volatility and Thermal Stability:

Trifluoroacetate (B77799) (TFA) derivatives, such as Estradiol, bis(trifluoroacetate), exhibit enhanced volatility compared to their TMS counterparts. The introduction of fluorine atoms significantly increases the volatility of the analyte, leading to shorter retention times in GC analysis. mdpi.com While TMS derivatives are also volatile and thermally stable, they can be susceptible to hydrolysis, requiring analysis to be performed shortly after derivatization. mdpi.comnih.gov The stability of TMS derivatives can be influenced by the presence of moisture, which can decompose the reagent or the formed derivative. sigmaaldrich.com

Fragmentation Patterns:

In electron ionization (EI) mass spectrometry, the fragmentation patterns of TFA and TMS derivatives differ significantly, influencing their utility in structural elucidation and quantification.

Estradiol, bis(trifluoroacetate): The mass spectra of TFA derivatives are characterized by specific fragmentation patterns that can be highly informative. However, the molecular ion peak may not always be observable due to instability under electron impact. mdpi.com

TMS Derivatives: The EI mass spectra of TMS derivatives of estrogens typically show a prominent molecular ion, which is often the base peak. researchgate.netnih.gov This is advantageous for determining the molecular mass of the analyte. The fragmentation of TMS derivatives provides considerable structural information. nih.gov For instance, the mass spectra of bis(TMS)-17α-E2 and bis(TMS)-17β-E2 show characteristic ions that allow for their differentiation. researchgate.net However, the formation of multiple TMS derivatives for a single analyte, such as with 17α-ethinylestradiol, can complicate analysis. nih.gov

| Derivative | Volatility | Thermal Stability | Key Considerations |

|---|---|---|---|

| Estradiol, bis(trifluoroacetate) | High | Good | Fluorine atoms enhance volatility, leading to shorter GC retention times. mdpi.com |

| Trimethylsilyl (TMS) Derivatives | Good | Moderate | Susceptible to hydrolysis; analysis should be timely. mdpi.comnih.gov Moisture can cause decomposition. sigmaaldrich.com |

Relative Specificity and Sensitivity in GC-MS and GC-MS/MS Applications

Specificity:

The specificity of an analytical method is its ability to distinguish the analyte from other components in the sample. In GC-MS, specificity is largely determined by the uniqueness of the monitored ions.

Estradiol, bis(trifluoroacetate): The specific fragmentation patterns of TFA derivatives can lead to highly specific multiple reaction monitoring (MRM) transitions in GC-MS/MS, making them well-suited for analyzing trace amounts of estrogens in complex matrices. mdpi.com

TMS Derivatives: While TMS derivatives can provide specific ions for monitoring, the potential for the formation of multiple derivatives from a single estrogen can reduce specificity and complicate quantification. nih.gov The presence of catalyst, like trimethylchlorosilane (TMCS), can increase the derivatization yield, especially for compounds with multiple hydroxyl groups like estradiol. researchgate.netnih.gov

Sensitivity:

Sensitivity refers to the lowest amount of an analyte that can be reliably detected. Derivatization generally enhances sensitivity in GC-MS analysis.

Estradiol, bis(trifluoroacetate): The high volatility and specific fragmentation of TFA derivatives contribute to high sensitivity in GC-MS and especially GC-MS/MS applications.

TMS Derivatives: The formation of a prominent molecular ion for TMS derivatives allows for sensitive detection using selected ion monitoring (SIM). researchgate.netnih.gov However, the sensitivity can be compromised if multiple derivatives are formed, as the signal is distributed among them. nih.gov

| Derivative | Specificity | Sensitivity | Key Considerations |

|---|---|---|---|

| Estradiol, bis(trifluoroacetate) | High | High | Specific MRM transitions enhance analysis in complex samples. mdpi.com |

| Trimethylsilyl (TMS) Derivatives | Moderate to High | Good | Formation of multiple derivatives can reduce specificity. nih.gov Prominent molecular ion allows for sensitive SIM. researchgate.netnih.gov |

Comparison with Heptafluorobutyrate (HFB) and Pentafluorobenzoyl (PFB) Derivatives

Other halogenated derivatives, such as heptafluorobutyrate (HFB) and pentafluorobenzoyl (PFB) derivatives, are also employed in estrogen analysis, particularly for their advantages in specific ionization techniques.

Advantages in Electron Capture Negative Ionization (ECNI) Mass Spectrometry

Electron Capture Negative Ionization (ECNI) is a soft ionization technique that is highly sensitive for electrophilic compounds, such as those containing fluorine atoms. wikipedia.org

Estradiol, bis(trifluoroacetate), HFB, and PFB Derivatives: These fluorinated derivatives are ideal for ECNI-MS. The high electron affinity of the fluorine atoms leads to efficient electron capture, resulting in the formation of stable negative ions with minimal fragmentation. spectroscopyonline.com This "soft ionization" process significantly enhances selectivity and sensitivity, allowing for the detection of estrogens at very low concentrations (sub-pg/mL levels). spectroscopyonline.com The reduced fragmentation in ECNI simplifies the mass spectra and often results in a prominent molecular ion, which is beneficial for quantification. mdpi.comspectroscopyonline.com

Mass Spectral Characteristics and Quantitative Performance Across Different Derivatization Classes

The choice of derivatization agent significantly impacts the mass spectral characteristics and, consequently, the quantitative performance of the analytical method.

TFA, HFB, and PFB Derivatives in ECNI-MS: These derivatives typically produce simple mass spectra in ECNI mode, with the molecular anion or a high-mass fragment ion being the most abundant. This leads to excellent signal-to-noise ratios and low detection limits. spectroscopyonline.com The high selectivity of ECNI for these derivatives minimizes interference from matrix components, which is a significant advantage when analyzing complex biological or environmental samples. mst.dk

TMS Derivatives in EI-MS: In contrast, TMS derivatives analyzed by EI-MS produce more complex mass spectra with extensive fragmentation. While this fragmentation provides structural information, it can also lead to lower sensitivity for quantitative analysis compared to the ECNI-MS of fluorinated derivatives, as the ion current is distributed among multiple fragment ions. nih.gov

| Derivative Class | Ionization Technique | Key Advantages | Typical Detection Limits |

|---|---|---|---|

| Trifluoroacetate (TFA), Heptafluorobutyrate (HFB), Pentafluorobenzoyl (PFB) | ECNI-MS | High sensitivity and selectivity, minimal fragmentation, reduced matrix interference. spectroscopyonline.commst.dk | Sub-pg/mL. spectroscopyonline.com |

| Trimethylsilyl (TMS) | EI-MS | Provides structural information through fragmentation. nih.gov | Higher than ECNI-MS of fluorinated derivatives. |

Future Perspectives and Methodological Advancements in Estradiol Bis Trifluoroacetate Research

Innovations in Derivatization Reagents and Protocols

The process of derivatization, while crucial, can be a time-consuming and manual step in sample analysis. acs.org Consequently, significant research efforts are directed towards improving the reagents and protocols involved in the formation of Estradiol (B170435), bis(trifluoroacetate) and other steroid derivatives.

Development of Novel Trifluoroacetylating Agents for Enhanced Selectivity and Efficiency

Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive agent commonly used for the trifluoroacetylation of steroids. mdpi.com Its high reactivity is particularly advantageous for derivatizing sterically hindered hydroxyl groups, ensuring complete conversion of estradiol to its bis(trifluoroacetate) form. mdpi.com Research into novel derivatizing agents aims to further improve reaction kinetics, reduce the formation of by-products, and enhance the stability of the resulting derivatives. While trimethylsilylating reagents are more common for general steroid analysis due to their ability to derivatize a wide range of functional groups, trifluoroacetylation remains a valuable technique. The development of new catalysts and reaction media, including the use of greener solvents, is an active area of investigation to make the derivatization process more efficient and environmentally friendly. chromatographyonline.comresearchgate.net

Miniaturization and Automation of Derivatization Procedures for High-Throughput Analysis

The demand for high-throughput analysis in clinical and research settings has driven the miniaturization and automation of sample preparation, including derivatization. Techniques such as solid-phase analytical derivatization (SPAD) combine sample clean-up and derivatization into a single, often automated, step. mdpi.comresearchgate.net This approach not only reduces sample handling and the potential for human error but also significantly decreases the consumption of reagents and solvents.

Furthermore, automated platforms utilizing magnetic bead-based extraction have demonstrated high efficiency in preparing steroid samples for analysis. acs.org These systems can perform enrichment, cleanup, and even in-situ derivatization, streamlining the entire workflow from raw sample to instrumental analysis. acs.org The online coupling of miniaturized extraction techniques, such as in-tube solid-phase microextraction (SPME), with liquid chromatography–tandem mass spectrometry (LC–MS/MS) systems represents another frontier in the automation of steroid hormone analysis, minimizing manual intervention and improving reproducibility. mdpi.com

Integration with Emerging Chromatographic and Spectrometric Technologies

The analysis of Estradiol, bis(trifluoroacetate) is intrinsically linked to the evolution of chromatographic and spectrometric instrumentation. The synergy between advanced separation techniques and high-performance mass spectrometry is unlocking new levels of sensitivity and specificity.

Synergistic Applications with Advanced Hyphenated Techniques and High-Resolution Mass Spectrometry Platforms

Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for steroid analysis. chromatographytoday.com Gas chromatography-mass spectrometry (GC-MS) has long been a reference method for comprehensive steroid profiling due to its high chromatographic resolution. thieme-connect.commdpi.com The derivatization to Estradiol, bis(trifluoroacetate) is essential for this technique. researchgate.net

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence, particularly for its high throughput and ability to analyze a wide range of steroid conjugates without derivatization. thieme-connect.comfrontiersin.org However, derivatization can still be employed in LC-MS/MS to enhance ionization efficiency and, consequently, sensitivity for certain steroids. researchgate.netjst.go.jp

The advent of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the confident identification of analytes and the elucidation of their elemental composition. mdpi.comsigmaaldrich.com When coupled with advanced chromatographic techniques, HRMS offers unparalleled specificity, which is crucial for distinguishing between isomeric steroids and for identifying novel metabolites in complex biological matrices. nih.gov The combination of derivatization strategies with HRMS can further enhance the separation and identification of challenging steroid isomers. nih.gov

| Analytical Technique | Role in Estradiol, bis(trifluoroacetate) Analysis | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary technique requiring derivatization to Estradiol, bis(trifluoroacetate). | High chromatographic resolution, established reference method for steroid profiling. thieme-connect.commdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Can analyze underivatized estradiol, but derivatization can improve sensitivity. | High throughput, suitable for a broad range of steroid conjugates. thieme-connect.comfrontiersin.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass data for confident identification. | Enhanced specificity, aids in distinguishing isomers and identifying unknown metabolites. mdpi.comnih.gov |

Broader Impact on Comprehensive Steroid Research Methodologies

The methodological advancements in the analysis of specific steroid derivatives like Estradiol, bis(trifluoroacetate) contribute to the broader field of steroid research, particularly in the areas of sterolomics and comprehensive steroid profiling.

Contribution to the Advancement of Sterolomics and Comprehensive Steroid Profiling

Sterolomics aims to provide a quantitative or semi-quantitative profile of all sterols and their metabolites within a biological system. nih.gov This comprehensive approach is invaluable for diagnosing inborn errors of metabolism and for understanding the complex roles of steroids in health and disease. nih.govukri.org GC-MS, with its ability to perform multicomponent steroid analysis, has been a foundational technique in sterolomics for decades. thieme-connect.comnih.gov The derivatization of steroids, including the formation of Estradiol, bis(trifluoroacetate), is a critical step in these well-established GC-MS protocols. nih.govoup.com

Modern steroid profiling often involves the simultaneous measurement of a large panel of steroid hormones and their metabolites. mdpi.comendocrine-abstracts.org Validated methods using both GC-MS and LC-MS/MS allow for the quantification of dozens of steroids in a single run, providing a detailed snapshot of the steroidome. mdpi.comendocrine-abstracts.org These comprehensive profiles are essential for identifying subtle perturbations in steroid metabolism that may be indicative of disease. The continuous improvement of derivatization techniques and analytical instrumentation ensures that the scope and accuracy of these steroid profiling methods will continue to expand, offering deeper insights into the intricate world of steroid biochemistry.

Enabling New Frontiers in the Study of Low-Abundance Estrogenic Compounds and Metabolites in Complex Biological Systems

The accurate measurement of estrogens and their metabolites at physiological concentrations is fundamental to advancing endocrinology, clinical diagnostics, and our understanding of hormone-dependent diseases. However, a significant analytical challenge persists: these compounds often circulate at extremely low levels (picogram per milliliter, pg/mL) within highly complex biological matrices such as plasma, serum, and urine. core.ac.uknih.gov Direct analysis is frequently hampered by insufficient sensitivity and interference from other biological molecules. Chemical derivatization, specifically the conversion of estradiol to Estradiol, bis(trifluoroacetate), represents a pivotal methodological advancement that directly addresses these challenges, opening new frontiers in research.

This transformation is typically achieved by reacting estradiol with trifluoroacetic anhydride (TFAA). nih.govmdpi.com This process replaces the hydrogen atoms on estradiol's two hydroxyl groups with trifluoroacetyl groups, profoundly altering the molecule's chemical properties in a way that is highly advantageous for trace analysis.

Enhanced Analytical Performance via Trifluoroacetylation

The conversion to Estradiol, bis(trifluoroacetate) is not merely for identification but is a strategic step to enhance analytical performance, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique.

Improved Chromatographic Properties: Native estradiol has poor GC characteristics due to its low volatility and thermal instability. researchgate.net The bis(trifluoroacetate) derivative, however, is significantly more volatile and thermally stable, allowing it to travel through a GC system without degradation. Studies have shown that trifluoroacetylation of sterols leads to derivatives with better chromatographic properties, including shorter retention times and improved peak shapes, which are crucial for accurate quantification. mdpi.com

Superior Detection Sensitivity: The primary advantage of forming Estradiol, bis(trifluoroacetate) lies in the introduction of halogenated functional groups. The fluorine atoms are highly electronegative, giving the derivative a strong affinity for capturing electrons. This characteristic is exploited by highly sensitive detection systems:

Electron Capture Detection (ECD): ECD is exceptionally sensitive to electrophilic compounds. The trifluoroacetyl groups make the estradiol derivative highly responsive to ECD, enabling detection at much lower concentrations than with less sensitive detectors. nih.govup.ac.za

Negative Chemical Ionization (NCI) Mass Spectrometry: For mass spectrometry, NCI is a soft ionization technique that results in less fragmentation of the analyte molecule compared to other methods. chromatographyonline.com When analyzing the trifluoroacetate (B77799) derivative, the NCI process readily forms stable negative ions, concentrating the ion signal into a specific high mass-to-charge ratio (m/z) region with less background noise. chromatographyonline.com This greatly enhances the signal-to-noise ratio, dramatically lowering the limits of detection (LOD) and enabling the reliable measurement of estrogens at the pg/mL level. nih.govchromatographyonline.com

Navigating Complex Biological Matrices

A major hurdle in analyzing biological samples is the "matrix effect," where co-extracted substances interfere with the analyte's signal, causing suppression or enhancement. nih.gov The analytical strategy of using Estradiol, bis(trifluoroacetate) coupled with tandem mass spectrometry (MS/MS) provides a powerful solution. The high selectivity of MS/MS allows the instrument to filter out matrix noise by monitoring a specific fragmentation pathway unique to the derivatized estradiol. This specificity, combined with the enhanced sensitivity from the trifluoroacetyl groups, makes it possible to distinguish and accurately quantify ultra-trace levels of the hormone even when they are buried in a complex biological background. nih.govchromatographyonline.com

Research Findings in Perspective

The practical impact of this derivatization strategy is evident in studies that require ultra-sensitive quantification. For instance, a GC-MS/MS method developed for the analysis of 17β-estradiol and its metabolites in plasma utilized trifluoroacetic anhydride for derivatization. This approach, combined with other optimizations, achieved a limit of detection for 17β-estradiol as low as 18.4 pg/mL, demonstrating its suitability for demanding clinical research applications. nih.gov

The table below illustrates the analytical benefits of derivatizing estradiol for GC-MS analysis.

| Parameter | Underivatized Estradiol | Estradiol, bis(trifluoroacetate) | Advantage of Derivatization |

| Volatility | Low | High | Suitable for GC analysis. researchgate.net |

| Thermal Stability | Poor | Good | Prevents degradation during analysis. |

| Chromatographic Peak Shape | Poor (tailing) | Sharp & Symmetrical | Improves accuracy and precision of quantification. mdpi.com |

| Detection by GC-NCI-MS | Very Low Response | High Response | Enables ultra-trace quantification (pg/mL levels). nih.govchromatographyonline.com |

| Selectivity in Matrix | Low (high interference) | High (specific fragmentation) | Minimizes matrix effects from complex biological samples. chromatographyonline.comnih.gov |

The following table presents data from a study that highlights the sensitivity achieved using TFAA derivatization for GC-MS/MS analysis of estradiol in plasma. nih.gov

| Analyte | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) in Plasma |

| 17β-Estradiol | Trifluoroacetic Anhydride (TFAA) | GC-MS/MS | 18.4 pg/mL |

| 2-Methoxyestradiol (B1684026) | Trifluoroacetic Anhydride (TFAA) | GC-MS/MS | 5.5 pg/mL |

Q & A

Basic Research Questions

Q. How can researchers ensure the regioselective synthesis of estradiol bis(trifluoroacetate) derivatives?

- Methodological Answer : Regioselective trifluoroacetylation of estradiol derivatives requires precise control of reaction conditions. For example, hydroxyl groups at positions 3 and 16α in estra-1,3,5(10)-trien-17-one can be selectively trifluoroacetylated using trifluoroacetic anhydride (TFAA) under anhydrous conditions with pyridine as a base. Monitoring via TLC or HPLC is critical to confirm reaction progress and avoid over-acylation .

- Key Considerations : Steric and electronic factors influence reactivity. For analogs like 3-methoxy-estra-1,3,5(10)-triene-16α,17β-diol bis(trifluoroacetate), methoxy groups may alter reaction kinetics, necessitating adjusted stoichiometry .

Q. What analytical techniques validate the purity and structure of estradiol bis(trifluoroacetate) compounds?

- Methodological Answer :

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., C22H20F6O5, MW 478.3 for estra-1,3,5(10)-trien-17-one derivatives) .

- NMR : ¹⁹F NMR distinguishes trifluoroacetate groups from other fluorinated impurities.

- Chromatography : Reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase prevents peak splitting caused by residual acidic protons .

Advanced Research Questions

Q. How do trifluoroacetate counterions influence the stability of metal complexes in catalytic applications?

- Methodological Answer : In palladium(II) bis(trifluoroacetate) complexes (e.g., bis(2,6-dimethylphenyl)butane-2,3-diimine palladium(II)bis(trifluoroacetate)), the trifluoroacetate ligand enhances solubility in polar solvents and stabilizes the metal center via strong σ-donation. However, moisture sensitivity requires storage under inert atmospheres .

- Case Study : Catalytic cycles for alkoxycarbonylation of olefins show trifluoroacetate ligands facilitate oxidative addition steps but may decompose under prolonged heating, necessitating replenishment .

Q. What mechanisms explain the decomposition pathways of trifluoroacetate groups in estradiol derivatives under physiological conditions?

- Methodological Answer : Trifluoroacetate esters hydrolyze via nucleophilic acyl substitution. In aqueous buffers (pH 7.4), hydrolysis rates depend on steric hindrance. For example, 17β-trifluoroacetate groups in estradiol analogs hydrolyze faster than 3-position esters due to reduced steric shielding. Kinetic studies using LC-MS can quantify degradation products .

- Contradictions : Some studies report non-linear degradation kinetics at high trifluoroacetate concentrations (>0.10 ML), suggesting aggregation effects that complicate predictive modeling .

Q. How can computational methods predict the electronic properties of trifluoroacetate-containing metal complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as "broken symmetry" approaches, model exchange interactions in multinuclear complexes (e.g., tetranuclear copper(II) trifluoroacetate). These simulations correlate with experimental magnetic susceptibility data to elucidate electronic structures .

- Validation : Experimental X-ray crystallography of palladium(II) trifluoroacetate complexes confirms DFT-predicted bond lengths and angles within ±2% accuracy .

Methodological Challenges and Solutions

Q. How to mitigate interference from trifluoroacetate in mass spectrometry-based assays?

- Solution : Use alternative ion-pairing agents (e.g., heptafluorobutyric acid) to reduce background noise. For estradiol bis(trifluoroacetate), negative-ion mode ESI-MS minimizes adduct formation .

Q. What strategies improve the yield of estradiol bis(trifluoroacetate) in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.